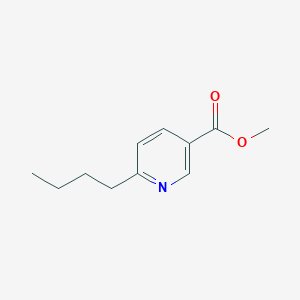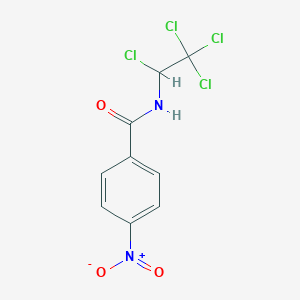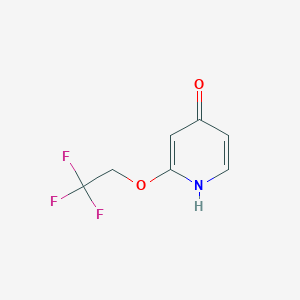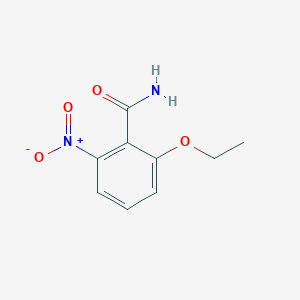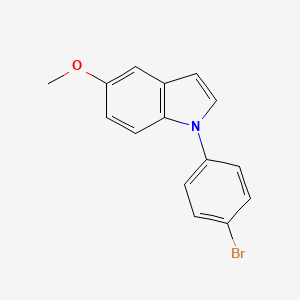
1-(4-Bromo-phenyl)-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-phenyl)-5-methoxy-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and an indole structure. Indoles are significant in various fields due to their biological activities and presence in many natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the brominated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the cyclization to form the indole structure. These processes are optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, introducing various electrophiles to the aromatic system.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with a catalyst like Fe or AlCl3.
Methoxylation: Methoxy donors such as methanol (CH3OH) in the presence of a base.
Cyclization: Catalysts like palladium (Pd) or copper (Cu) in transition-metal-catalyzed cyclization.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
1-(4-Bromo-phenyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Bromo-phenyl)-1H-pyrazole: Shares the bromophenyl group but differs in the heterocyclic structure.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Another bromophenyl derivative with a different heterocyclic core.
Uniqueness: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole is unique due to its specific combination of functional groups and the indole structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H12BrNO |
|---|---|
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5-methoxyindole |
InChI |
InChI=1S/C15H12BrNO/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,1H3 |
Clave InChI |
QHCNTFMXLIXVKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
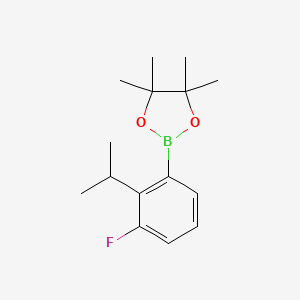
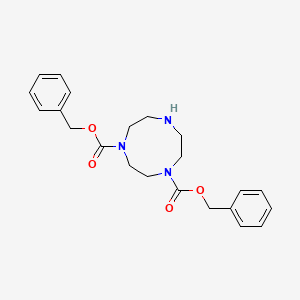
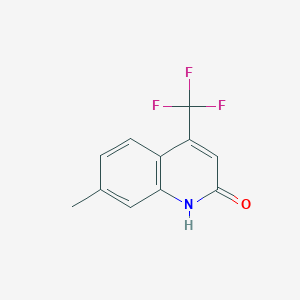
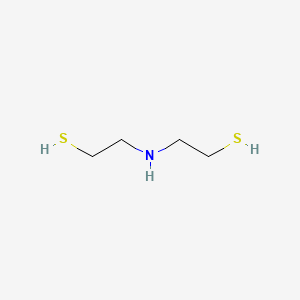
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

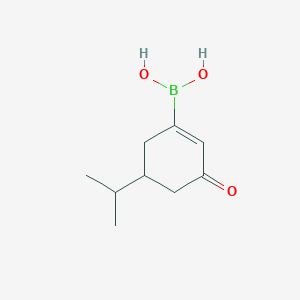
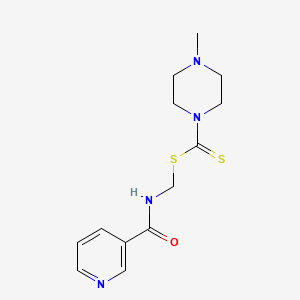
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
